3-Bromo-2-iodo-4-methyl-5-nitropyridine

Descripción

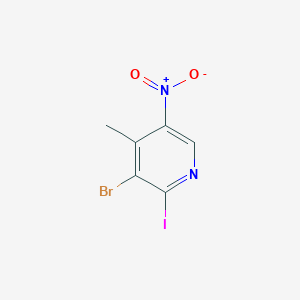

Structure

2D Structure

Propiedades

IUPAC Name |

3-bromo-2-iodo-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXROEPJGNKPOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653953 | |

| Record name | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-06-6 | |

| Record name | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Detailed Preparation Procedure

The most detailed preparation method is described in a Royal Society of Chemistry supplementary information document, which outlines the following key steps:

Step 1: Preparation of 3-Bromo-4-methyl-5-nitropyridine Intermediate

- Starting from 2-amino-5-bromo-4-methylpyridine, nitration is performed under controlled acidic conditions to obtain 5-bromo-4-methyl-2-nitropyridine.

- The nitration involves slow addition of concentrated sulfuric acid to hydrogen peroxide, followed by reaction with the amino-bromo-methylpyridine at low temperature (5–15 °C).

- The product precipitates upon neutralization and is isolated by filtration and drying.

- Yield: Approximately 80–90% with a melting point around 84–85 °C.

Step 2: Conversion to this compound

- The nitrated intermediate is suspended in propionitrile solvent.

- Sodium iodide (NaI) is added in excess (3 equivalents), followed by addition of chlorotrimethylsilane (TMSCl) as a halide activator.

- The reaction mixture is heated at 80 °C for 1 hour, then cooled overnight to allow crystallization.

- The mixture is worked up by extraction with ethyl acetate and washing with sodium thiosulfate solution to remove excess iodine.

- After drying and solvent removal, the crude product is washed with pentane and dried under vacuum.

- The final compound is obtained as a green crystalline solid with an isolated yield of approximately 82%.

Reaction Conditions and Reagents Summary

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-amino-5-bromo-4-methylpyridine | H2SO4, H2O2, low temperature nitration (5-15 °C) | 5-bromo-4-methyl-2-nitropyridine | 80–90 | Controlled addition, neutralization step |

| 2 | 5-bromo-4-methyl-2-nitropyridine | NaI (3 eq), TMSCl (1.05 eq), propionitrile, 80 °C, 1 h | This compound | 82 | Extraction with EtOAc, Na2S2O3 wash |

Additional Notes on Synthetic Route

- The iodination step employs halide exchange facilitated by TMSCl, which activates iodide ions for substitution at the 2-position.

- Washing with sodium thiosulfate solution is critical to remove residual iodine, which otherwise colors the product brown.

- The reaction is sensitive to temperature and reagent stoichiometry to avoid side reactions and maximize regioselectivity.

- The nitration step is carefully controlled to avoid over-nitration or substitution at undesired positions.

- The synthesis is scalable and suitable for industrial production, as demonstrated by multi-kilogram scale batches reported.

Research Findings and Analytical Data

- The final compound this compound is obtained as a green crystalline solid.

- Characterization includes melting point, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

- For example, 1H NMR typically shows aromatic proton signals consistent with substitution pattern, and mass spectrometry confirms molecular ion peak at m/z 342.92 (Molecular Weight).

- The synthetic route has been validated with high reproducibility and purity suitable for further chemical transformations.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-iodo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Boron Reagents: Essential for the transmetalation step in coupling reactions.

Reducing Agents: Such as hydrogen or hydrazine for the reduction of the nitro group.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Pyridine Derivatives

3-Bromo-2-iodo-4-methyl-5-nitropyridine serves as a versatile building block in the synthesis of novel pyridine derivatives. Its unique structure allows for multiple functionalizations, making it a valuable intermediate in organic synthesis. It is particularly useful in reactions such as:

- Suzuki–Miyaura Coupling : This reaction enables the formation of carbon–carbon bonds, utilizing palladium catalysts and boron reagents for transmetalation.

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where bromine or iodine is replaced by other nucleophiles, facilitating the synthesis of more complex molecules.

Biological Applications

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through mechanisms such as:

- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can reduce the proliferation of cancer cell lines significantly, with reductions of up to 70% observed at concentrations of 25 µM after 48 hours.

- Cell Cycle Arrest : The compound induces apoptosis and causes cell cycle arrest at specific phases, which are critical mechanisms in cancer treatment strategies.

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties. It has demonstrated a significant reduction in reactive oxygen species (ROS) levels in neuronal cells exposed to neurotoxic agents, indicating a potential role in protecting neuronal integrity under stress conditions.

Industrial Applications

This compound is utilized in the production of fine chemicals and intermediates for various industrial processes. Its dual halogenation and nitro group enhance its reactivity, making it suitable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Cell Cycle Arrest | Induction of apoptosis | |

| Neuroprotective | Potential acetylcholinesterase inhibition |

Case Studies

-

In Vitro Study on Cancer Cell Lines :

A study conducted on various cancer cell lines revealed that this compound inhibited cell growth by up to 70% at concentrations of 25 µM after 48 hours. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G1 phase. -

Neuroprotective Potential :

In a preliminary study assessing neuroprotective effects against oxidative stress, the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in neuronal cells treated with neurotoxic agents, suggesting its potential role in protecting neuronal integrity under stress conditions.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-iodo-4-methyl-5-nitropyridine involves its participation in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon–carbon bonds . The nitro group can be reduced to an amino group, which can then participate in further chemical transformations .

Comparación Con Compuestos Similares

Physical and Chemical Properties

Limited experimental data for 3-bromo-2-iodo-4-methyl-5-nitropyridine are available in the provided evidence. However, analogous bromo-nitropyridine derivatives offer insights:

- 2-Bromo-5-nitropyridine (C₅H₃BrN₂O₂) has a melting point (mp) of 139–141°C and a boiling point (bp) of 145–147°C/10 mmHg .

- 5-Bromo-2-hydroxy-3-nitropyridine (C₅H₃BrN₂O₃) exhibits a higher mp of 246–250°C due to hydrogen bonding from the hydroxyl group .

- 2-Amino-5-bromo-4-methyl-3-nitropyridine (C₆H₆BrN₃O₂) has a mp of 170°C, highlighting the stabilizing effect of the amino group .

The iodine substituent in the target compound likely increases molecular polarizability and boiling point compared to bromo analogs, while the methyl group enhances hydrophobicity.

Comparative Analysis with Structurally Analogous Compounds

The table below compares This compound with key structurally similar compounds:

Key Observations:

Electronic Effects : The nitro group’s strong electron-withdrawing nature deactivates the pyridine ring, directing further substitutions to meta/para positions. The methyl group’s electron-donating effect slightly counteracts this deactivation .

Thermal Stability: Hydroxy and amino groups in analogs significantly elevate melting points due to hydrogen bonding, whereas halogenated derivatives exhibit lower thermal stability .

Actividad Biológica

3-Bromo-2-iodo-4-methyl-5-nitropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.

This compound has the molecular formula and is characterized by the presence of bromine, iodine, methyl, and nitro functional groups. These substituents play crucial roles in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer pathways. For instance, it may inhibit kinases that are crucial for cell signaling and proliferation.

- Receptor Interaction : Its structural components allow it to bind to receptors, modulating their activity and influencing cellular responses.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties through several mechanisms:

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound can significantly reduce the proliferation of cancer cell lines by inducing apoptosis .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, which is critical in cancer treatment strategies .

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective properties:

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Cell Cycle Arrest | Induction of apoptosis | |

| Neuroprotective | Potential AChE inhibition |

Case Studies

-

In Vitro Study on Cancer Cell Lines :

A study conducted on various cancer cell lines revealed that this compound inhibited cell growth by up to 70% at concentrations of 25 µM after 48 hours of exposure. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G1 phase . -

Neuroprotective Potential :

In a preliminary study assessing neuroprotective effects against oxidative stress, the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in neuronal cells treated with neurotoxic agents. This suggests a potential role in protecting neuronal integrity under stress conditions .

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-2-iodo-4-methyl-5-nitropyridine, and how can purity be maximized?

Methodological Answer: Synthesis typically involves sequential halogenation and nitration of pyridine derivatives. A plausible route:

Methylation : Start with 4-methylpyridine to introduce the methyl group.

Nitration : Use HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.

Halogenation : Bromine (Br₂) in acetic acid introduces Br at position 3, followed by iodination (e.g., ICl or NIS) at position 2 .

Purity Optimization :

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect aromatic protons at δ 8.5–9.0 ppm (pyridine ring), with splitting patterns reflecting adjacent substituents. The methyl group at C4 appears as a singlet (~δ 2.5 ppm).

- ¹³C NMR : Nitro groups deshield adjacent carbons (C5: ~150 ppm); halogens (Br, I) induce significant downfield shifts.

- IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

- MS : Molecular ion [M]⁺ at m/z 328 (C₆H₄BrIN₂O₂) with isotopic patterns characteristic of Br and I .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

- Light Sensitivity : Halogenated nitroaromatics degrade under UV light. Store in amber vials at –20°C.

- Thermal Stability : Avoid temperatures >100°C; nitro groups may decompose explosively.

- Moisture : Hygroscopicity is low, but use desiccants (silica gel) for long-term storage .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

Methodological Answer: Regioselectivity is influenced by directing effects:

- Nitrogen Lone Pair : The pyridine N atom directs electrophiles to the 3-position.

- Steric Effects : Methyl at C4 hinders substitution at C3; use bulky iodination agents (e.g., N-iodosuccinimide) to favor C2 .

Computational Validation : Density Functional Theory (DFT) can predict transition-state energies. For example, Becke’s hybrid functional (B3LYP) accurately models halogenation pathways in nitroaromatics .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

- DFT Studies : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. The nitro group lowers LUMO energy, enhancing electrophilicity .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO or acetonitrile).

Q. How should conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.